![molecular formula C19H10ClF3O B14206700 2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan CAS No. 821770-03-0](/img/structure/B14206700.png)
2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan is a synthetic organic compound that belongs to the class of naphthofurans. These compounds are characterized by a fused ring system consisting of a naphthalene ring and a furan ring. The presence of a 4-chlorophenyl group and a trifluoromethyl group adds to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan typically involves multi-step organic reactions. One common method might include the following steps:
Formation of the naphthofuran core: This can be achieved through cyclization reactions involving naphthalene derivatives and furan precursors.
Introduction of the 4-chlorophenyl group: This step might involve a Friedel-Crafts acylation or alkylation reaction.
Addition of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced naphthofuran derivatives.
Substitution: The chlorophenyl and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound might exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: It could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-3-(trifluoromethyl)naphtho[2,3-B]furan: Lacks the chlorophenyl group.
2-(4-Methylphenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan: Contains a methyl group instead of a chlorine atom.
2-(4-Chlorophenyl)-3-methylnaphtho[2,3-B]furan: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both the 4-chlorophenyl and trifluoromethyl groups in 2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan gives it unique chemical properties, such as increased lipophilicity and potential biological activity. These properties might make it more effective in certain applications compared to similar compounds.
Propriétés
Numéro CAS |
821770-03-0 |
|---|---|
Formule moléculaire |
C19H10ClF3O |
Poids moléculaire |
346.7 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-3-(trifluoromethyl)benzo[f][1]benzofuran |
InChI |
InChI=1S/C19H10ClF3O/c20-14-7-5-11(6-8-14)18-17(19(21,22)23)15-9-12-3-1-2-4-13(12)10-16(15)24-18/h1-10H |
Clé InChI |
LUXPSHIZCSXCSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C(=C(O3)C4=CC=C(C=C4)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


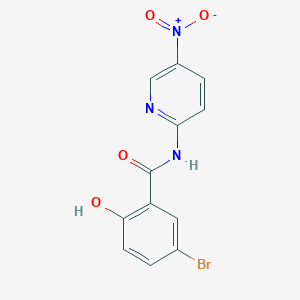
![4-Ethoxy-6-(6-methoxypyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14206621.png)
![N-[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide](/img/structure/B14206626.png)
![1-(1,3-Dihydro-2H-isoindol-2-yl)-2-[(diphenylmethyl)amino]ethan-1-one](/img/structure/B14206640.png)
![4-[Bis(4-chlorophenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B14206648.png)
![3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14206662.png)
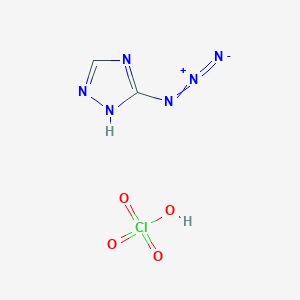

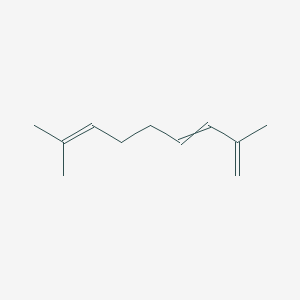
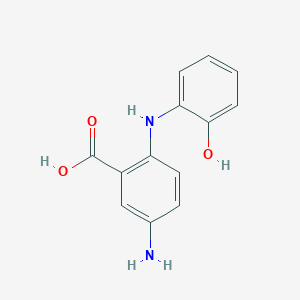
![N-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]methanimine](/img/structure/B14206705.png)
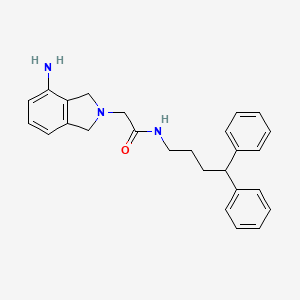
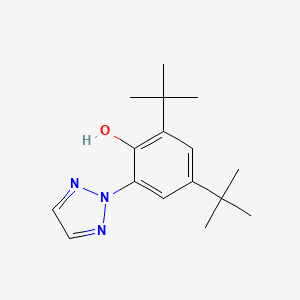
![1,4-diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium](/img/structure/B14206730.png)
